

# Chemical Profile & Preparation of UNC2025

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: UNC2025

CAS No.: 1429881-91-3

Cat. No.: S548057

Get Quote

**UNC2025** is a potent, ATP-competitive, and orally bioavailable dual inhibitor of the MER and FLT3 receptor tyrosine kinases. It demonstrates high selectivity for MER and FLT3 over other kinases like AXL and Tyro3, making it a valuable tool for investigating acute leukemia and related pathologies [1] [2] [3].

## Chemical Properties & Solubility

| Property                      | Detail                                                   |
|-------------------------------|----------------------------------------------------------|
| Free Base CAS No.             | 1429881-91-3 [1] [2] [4]                                 |
| Hydrochloride Salt CAS No.    | 2070015-17-5 [3] [5]                                     |
| Molecular Formula (Free Base) | C <sub>28</sub> H <sub>40</sub> N <sub>6</sub> O [1] [2] |
| Molecular Weight (Free Base)  | 476.66 g/mol [1] [2]                                     |
| Molecular Weight (HCl Salt)   | 513.12 g/mol [3] [5]                                     |
| Appearance                    | White to light yellow powder [2] [4]                     |
| Recommended Storage           | Desiccate at -20°C [2] [4]                               |

## Stock Solution Preparation

| Solvent | Solubility                   | Preparation Notes                                                                                                             |
|---------|------------------------------|-------------------------------------------------------------------------------------------------------------------------------|
| DMSO    | 100 mg/mL<br>(209.79 mM) [1] | Use fresh, moisture-absorbing DMSO to maintain solubility. Vortex or use a warm water bath (37°C) to aid dissolution [1] [4]. |
| Ethanol | 60 mg/mL [1]                 | -                                                                                                                             |
| Water   | Insoluble [1]                | The HCl salt form has improved water solubility (55 mg/mL) [5].                                                               |

### Preparation Protocol

- **Calculate Mass:** Determine the mass of **UNC2025** needed to achieve your desired stock concentration and volume.
- **Weigh Compound:** Accurately weigh the powder. For a 10 mL stock solution of 10 mM in DMSO, you would need approximately 47.7 mg of the free base (or 51.3 mg of the HCl salt).
- **Dissolve:** Add the powder to a clean vial. Gradually add the pre-determined volume of solvent (e.g., DMSO), capping and vortexing between additions. Gentle warming in a 37°C water bath with brief sonication can be used to achieve complete dissolution [4].
- **Aliquot and Store:** Once a clear solution is obtained, immediately aliquot the stock solution into sterile, single-use vials. Store at -20°C or -80°C. Avoid repeated freeze-thaw cycles [2] [5].

## Key Experimental Data & Protocols

### In Vitro Biological Activity

| Parameter                                 | Detail                     |
|-------------------------------------------|----------------------------|
| IC <sub>50</sub> (MER, cell-free)         | 0.35 - 0.74 nM [1] [2] [3] |
| IC <sub>50</sub> (FLT3, cell-free)        | 0.35 - 0.8 nM [1] [2] [3]  |
| IC <sub>50</sub> (AXL, cell-free)         | 1.65 - 14 nM [1] [3]       |
| IC <sub>50</sub> (pMER in 697 cells)      | 2.7 nM [2]                 |
| IC <sub>50</sub> (pFLT3 in Molm-14 cells) | 14 nM [2]                  |

| Parameter                    | Detail                        |
|------------------------------|-------------------------------|
| Cytotoxicity (697 cells)     | IC <sub>50</sub> = 2.7 nM [2] |
| Cytotoxicity (MOLM-14 cells) | IC <sub>50</sub> = 14 nM [2]  |

### In Vivo Pharmacokinetics (Mouse, 3 mg/kg oral dose)

| Parameter                     | Value             |
|-------------------------------|-------------------|
| Oral Bioavailability          | ~100% [2] [5]     |
| Half-life (t <sub>1/2</sub> ) | 3.8 hours [2] [5] |
| Time to Cmax (Tmax)           | 0.5 hours [2] [5] |
| Max Concentration (Cmax)      | 1.6 μM [2] [5]    |
| Area Under Curve (AUC last)   | 9.2 h·μM [2] [5]  |

### Detailed Experimental Protocols

- **In Vitro: Inhibition of Kinase Phosphorylation (Western Blot)**

- **Cell Lines:** 697 B-ALL cells (for MER), Molm-14 AML cells (for FLT3) [2].
- **Procedure:** Seed cells and allow to adhere. Pre-treat with **UNC2025** (e.g., 0-60 nM) for 1 hour. For MER studies, you may add pervanadate to cultures for the last 3 minutes to stabilize phosphorylation [1]. Lyse cells and immunoprecipitate the target kinase (MER or FLT3). Detect total and phosphorylated kinase levels via immunoblotting [1] [2].

- **In Vitro: Platelet Aggregation Assay**

- **Sample:** Human washed platelets (WP) or platelet-rich plasma (PRP) [6].
- **Procedure:** Incubate WP or PRP with vehicle, **UNC2025** (0.5 μM for WP, 5 μM for PRP), or control inhibitors for 15 minutes. Stimulate aggregation with agonists like collagen (1-2 μg/mL) or convulxin (50 ng/mL). Monitor maximum aggregation (%) using light transmission aggregometry [6].

- **In Vivo: Anti-tumor Efficacy Study**

- **Model:** NSG mice injected with 697 B-ALL cells [2] [5].
  - **Dosing:** Administer **UNC2025** orally at 50 or 75 mg/kg daily. Monitor tumor burden and animal survival. Significant, dose-dependent reductions in tumor burden and increases in median survival have been observed [2] [5].
- **In Vivo: Anti-thrombotic Models**
    - **Pulmonary Embolism:** Pre-treat mice with **UNC2025** (3 mg/kg, IV) for 30 minutes. Administer a collagen/epinephrine mixture and record the time to breathing cessation [6].
    - **Arterial Thrombosis:** Anesthetize mice, expose the carotid artery, and attach a flow probe. Circulate **UNC2025** (3 mg/kg, IV) for 30 minutes. Induce thrombosis by applying 6% FeCl<sub>3</sub>. Measure parameters like Time To First Occlusion (TTFO) and Duration Of Occlusion (DOO) [6].

## Mechanism of Action & Signaling Pathway

**UNC2025** potently inhibits the TAM family kinases (TYRO3, AXL, MERTK) and FLT3. In platelets, the GAS6/TAM signaling axis is a key amplifier of stable platelet aggregation. When GAS6 binds to TAM receptors, it triggers dimerization, autophosphorylation, and activates downstream pathways like PI3K-AKT and SRC, leading to integrin activation and stable thrombus formation. By inhibiting MERTK, **UNC2025** blocks this pathway, decreasing platelet activation and thrombus stability without increasing bleeding times in models [6]. In leukemia, inhibition of oncogenic drivers MER and FLT3 suppresses downstream survival signals like STAT6, AKT, and ERK1/2, inducing cell death [2].

## Research Applications & Synergistic Combinations

- **Acute Leukemia Research:** **UNC2025** is highly effective in models of acute myeloid leukemia (AML) and acute lymphoid leukemia (ALL) that are dependent on MER or FLT3 signaling, showing significant anti-tumor efficacy [2] [3].
- **Thrombosis Research:** It provides anti-thrombotic protection in models of pulmonary embolism and arterial thrombosis without increasing bleeding times, a significant advantage over some current therapies [6].
- **Synergistic Combinations:** The anti-platelet effect of **UNC2025** is enhanced in combination with ADP/P2Y1 & P2Y12 pathway antagonists (e.g., MRS2179 and 2-MeSAMP). This combination shows a greater-than-additive effect, suggesting a promising strategy for effective anti-thrombosis with reduced side-effect profiles [6].

**Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. UNC2025 | FLT3 inhibitor | Mechanism | Concentration [selleckchem.com]
2. UNC2025 | MER/FLT3 Inhibitor [medchemexpress.com]
3. UNC2025 HCl | Axl inhibitor | Mechanism | Concentration [selleckchem.com]
4. | CAS:1429881-91-3 | High Purity | Manufacturer BioCrick UNC 2025 [biocrick.com]
5. UNC2025 hydrochloride | MER/FLT3 Inhibitor [medchemexpress.com]
6. The small molecule MERTK inhibitor UNC2025 decreases ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Chemical Profile & Preparation of UNC2025]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548057#unc2025-stock-solution-preparation>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)